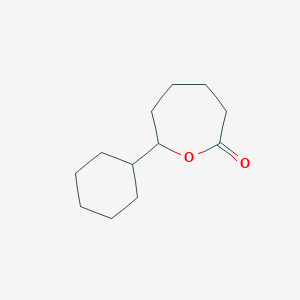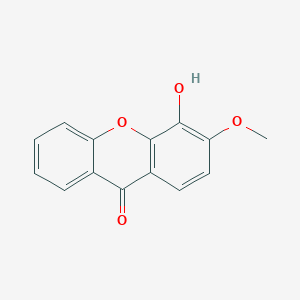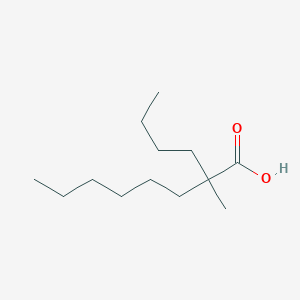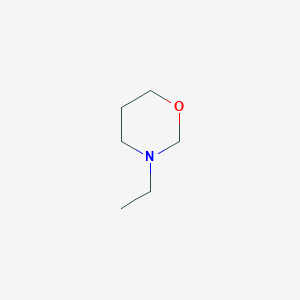
3-Ethyl-1,3-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,3-oxazinane is a six-membered heterocyclic compound containing nitrogen and oxygen atoms. It belongs to the class of oxazinanes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,3-oxazinane typically involves the reaction of 3-aminopropan-1-ol with an aldehyde, such as formaldehyde, under mild conditions. The reaction proceeds through a cyclocondensation mechanism, forming the oxazinane ring. The reaction conditions can vary depending on the specific aldehyde used and the desired substituents on the oxazinane ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. These methods often employ catalysts and solvents that are compatible with large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones.
Reduction: Reduction reactions can lead to the formation of oxazolidines.
Substitution: Substitution reactions can occur at the nitrogen or carbon atoms of the oxazinane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like methanol or ethanol .
Major Products
The major products formed from these reactions include oxazinane-2,5-diones, oxazolidines, and various substituted oxazinanes, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,3-oxazinane has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 3-ethyl-1,3-oxazinane involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-ethyl-1,3-oxazinane include:
1,3-Oxazolidine: A five-membered ring compound with similar chemical properties.
1,3-Oxazine: A six-membered ring compound with one nitrogen and one oxygen atom, but with different substitution patterns.
1,3-Oxazinan-2-one: A six-membered ring compound with a carbonyl group at the 2-position.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of an ethyl group at the 3-position. This substitution can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
33489-89-3 |
|---|---|
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
3-ethyl-1,3-oxazinane |
InChI |
InChI=1S/C6H13NO/c1-2-7-4-3-5-8-6-7/h2-6H2,1H3 |
InChI-Schlüssel |
NIWUQINKWVGRSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trifluoro-N-[1-(4-hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14679751.png)
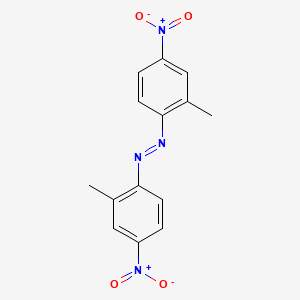
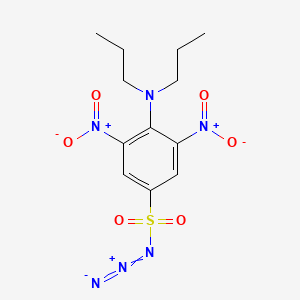
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
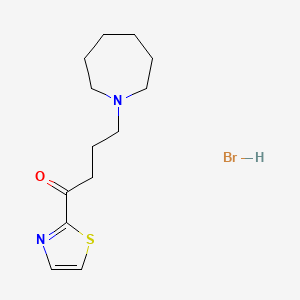
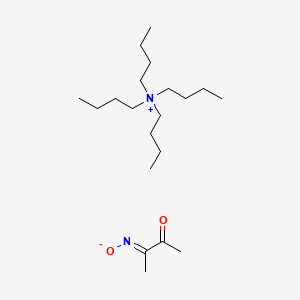

![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
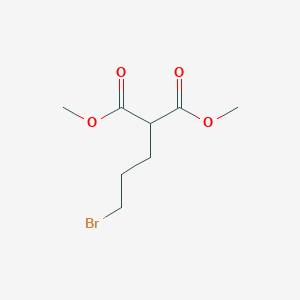
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
